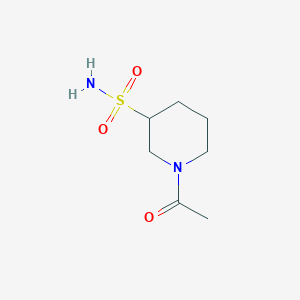

1-acetylpiperidine-3-sulfonamide

Description

The exact mass of the compound this compound is 206.07251349 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQVFFVEDABANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Sulfonamide and Piperidine Scaffolds in Medicinal Chemistry

The fields of medicinal chemistry and drug discovery have long recognized the immense value of sulfonamide and piperidine (B6355638) scaffolds. These two structural motifs are prevalent in a vast array of therapeutic agents, a testament to their favorable biological activities and physicochemical properties.

The sulfonamide group (-SO₂NH₂), a cornerstone of antibacterial therapy since the discovery of prontosil, continues to be a versatile functional group in modern drug design. nih.govnih.gov Its applications have expanded far beyond its initial use, with sulfonamide-containing compounds now being investigated and used as anticancer, anti-inflammatory, antiviral, and antimalarial agents. nih.gov The ability of the sulfonamide moiety to act as a bioisostere of a carboxylic acid, coupled with its capacity to form crucial hydrogen bonds with biological targets, underpins its broad utility. wikipedia.org

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most common heterocyclic scaffolds found in FDA-approved drugs. nih.gov Its prevalence is due to its ability to introduce favorable properties into a molecule, such as improved solubility, metabolic stability, and the ability to interact with a wide range of biological targets. researchgate.net Piperidine derivatives are central to drugs targeting the central nervous system, as well as those with anticancer and anti-inflammatory properties. ontosight.ai

Overview of the Research Landscape for N Acylpiperidine Sulfonamides

The combination of a piperidine (B6355638) ring with a sulfonamide group, particularly when the piperidine nitrogen is acylated, creates a class of compounds known as N-acylpiperidine sulfonamides. This specific arrangement of functional groups has garnered attention for its potential to yield compounds with novel biological activities. The N-acylsulfonamide moiety itself is a recognized pharmacophore with specific physicochemical properties that are of interest in medicinal chemistry. nih.govrsc.org

Research into N-acylsulfonamides has revealed their potential as bioisosteres for carboxylic acids, a strategy often employed in drug design to improve pharmacokinetic profiles. wikipedia.org This has led to the development of N-acylsulfonamide-containing compounds with a range of biological activities, including antibacterial and antibiofilm properties. nih.gov Furthermore, derivatives of piperidine containing a sulfonamide unit have shown significant bioactivity, including potent antibacterial effects. nih.gov

Rationale for Focused Academic Inquiry into 1 Acetylpiperidine 3 Sulfonamide and Its Derivatives

While extensive research on 1-acetylpiperidine-3-sulfonamide itself is not widely published, a strong rationale for its investigation can be constructed based on the well-documented properties of its constituent parts. The molecule's structure suggests several avenues for biological activity, making it a compelling candidate for further study.

The primary rationale for investigating this compound lies in the potential for synergistic or novel biological effects arising from the combination of the acetyl, piperidine (B6355638), and sulfonamide moieties. The sulfonamide group is a known inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govmdpi.com The piperidine ring can be functionalized to modulate the compound's solubility, lipophilicity, and interaction with target proteins. The N-acetyl group can influence the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.

Derivatives of this compound could be designed to probe structure-activity relationships (SAR). For instance, modification of the acetyl group, substitution on the piperidine ring, or derivatization of the sulfonamide nitrogen could lead to compounds with optimized potency and selectivity for various therapeutic targets, including bacterial enzymes, carbonic anhydrases, or protein kinases.

Key Research Areas and Methodological Approaches

Strategies for the Construction of the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic pathways. These methods primarily involve the sequential or convergent functionalization of a pre-existing piperidine ring or the de novo construction of the heterocyclic system using multi-component reactions.

Functionalization of Piperidine Rings with Acetyl and Sulfonamide Moieties

A common and direct approach to the this compound core involves the functionalization of a piperidine ring. This can be achieved by first introducing the sulfonamide group at the 3-position, followed by N-acetylation of the piperidine nitrogen.

The initial step often involves the synthesis of piperidine-3-sulfonamide (B1358856). While specific literature on the direct synthesis of this precursor is not abundant, it is commercially available as a hydrochloride salt, suggesting established synthetic routes. A plausible method involves the use of a suitable piperidine precursor with a leaving group at the 3-position, which can be displaced by a sulfonamide source.

Once piperidine-3-sulfonamide is obtained, the subsequent N-acetylation can be accomplished using standard acylation conditions. The reaction of piperidine-3-sulfonamide with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, affords the desired this compound. The choice of base and solvent is crucial to ensure efficient and selective N-acetylation without undesired side reactions. For instance, triethylamine (B128534) or pyridine (B92270) in a solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature are common conditions for such transformations. nih.gov

Alternatively, a convergent synthesis can be envisioned where a pre-acetylated piperidine derivative is functionalized with a sulfonamide group at the 3-position. However, this route may be more challenging due to the potential for competing reactions and the need for selective functionalization.

Multi-Component Reactions and Cascade Processes in Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidine ring in a single step. nih.govmdpi.com These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, various MCRs are known to produce highly substituted piperidine derivatives. nih.govmdpi.commdpi.com For example, a five-component reaction involving β-ketoesters, aromatic aldehydes, and anilines can yield highly functionalized piperidines. mdpi.com It is conceivable that a carefully designed MCR could be developed to assemble the this compound core by selecting appropriate starting materials bearing the necessary acetyl and sulfonamide functionalities or their precursors.

Cascade processes, which involve a series of intramolecular reactions, can also be employed to construct the piperidine ring. These reactions can be triggered by a single event and proceed sequentially to form complex structures with high stereocontrol. nih.gov

Synthesis of Analogues and Derivatives of this compound

The structural versatility of this compound allows for extensive derivatization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties.

Modifications at the Piperidine Nitrogen (N-1 Acetylation)

The acetyl group at the N-1 position of the piperidine ring is a key site for modification. Replacing the acetyl group with other acyl or sulfonyl groups can significantly impact the compound's properties. This can be achieved by reacting piperidine-3-sulfonamide with various acyl chlorides, sulfonyl chlorides, or carboxylic acid anhydrides.

For instance, reacting piperidine-3-sulfonamide with different substituted benzoyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine can yield a library of N-substituted analogues. nih.govmdpi.com The reaction conditions are generally mild, and the yields can be good to excellent.

Table 1: Examples of N-1 Modifications of Piperidine-3-sulfonamide

| Starting Material | Reagent | Product | Reference |

| Piperidine-3-sulfonamide | Benzoyl chloride | 1-Benzoylpiperidine-3-sulfonamide | mdpi.com |

| Piperidine-3-sulfonamide | Methanesulfonyl chloride | 1-(Methylsulfonyl)piperidine-3-sulfonamide | mdpi.com |

| Piperidine-3-sulfonamide | 4-Toluoyl chloride | 1-(4-Toluoyl)piperidine-3-sulfonamide | mdpi.com |

Substituent Variation on the Sulfonamide Moiety (S-3 Position)

The sulfonamide group at the S-3 position is another critical handle for derivatization. The primary sulfonamide can be further substituted on the nitrogen atom to generate secondary or tertiary sulfonamides. This is typically achieved by reacting a suitable precursor, such as a sulfonyl chloride, with different amines.

The synthesis of such analogues would likely start from a piperidine derivative with a sulfonyl chloride at the 3-position. This intermediate could then be reacted with a variety of primary or secondary amines to introduce diverse substituents on the sulfonamide nitrogen.

Table 2: Examples of Sulfonamide Moiety Modifications

| Piperidine Precursor | Amine | Product | Reference |

| 1-Acetylpiperidine-3-sulfonyl chloride | Aniline | N-Phenyl-1-acetylpiperidine-3-sulfonamide | asianpubs.org |

| 1-Acetylpiperidine-3-sulfonyl chloride | Benzylamine | N-Benzyl-1-acetylpiperidine-3-sulfonamide | asianpubs.org |

| 1-Acetylpiperidine-3-sulfonyl chloride | Morpholine | 1-Acetyl-3-(morpholinosulfonyl)piperidine | asianpubs.org |

Derivatization of the Piperidine Ring at Other Positions

Further diversification of the this compound scaffold can be achieved by introducing substituents at other positions on the piperidine ring (e.g., C-2, C-4, C-5, C-6). This can be accomplished through various synthetic strategies, including the functionalization of a pre-existing piperidine ring or by using substituted precursors in the initial ring-forming reactions. ajchem-a.comresearchgate.net

For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of piperidine rings at specific positions. acs.org By using appropriate directing groups, it is possible to selectively introduce aryl or other substituents at the C-4 position of a piperidine ring. acs.org

Another approach involves starting with a piperidine derivative that already contains the desired substituents. For instance, using a 4-substituted piperidine-3-sulfonamide as a starting material would allow for the synthesis of analogues with modifications at the C-4 position. ajchem-a.com

Table 3: Examples of Piperidine Ring Derivatization

| Starting Material | Reaction Type | Product | Reference |

| 1-Boc-piperidine | C-H Arylation | 1-Boc-4-arylpiperidine | acs.org |

| 4-Substituted-piperidine-3-carboxylic acid | Amide Coupling | 1-Acyl-4-substituted-piperidine-3-carboxamide | asianpubs.org |

| Substituted Pyridine | Hydrogenation | Substituted Piperidine | nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound can be approached through several strategic routes, primarily differing in the sequence of introducing the acetyl and sulfonamide functionalities onto the piperidine ring. The two most logical pathways are:

Route A: Acetylation of a pre-formed piperidine-3-sulfonamide.

Route B: Sulfonylation of 1-acetylpiperidine (B1204225).

Route A: Acetylation of Piperidine-3-sulfonamide

This route commences with the synthesis of piperidine-3-sulfonamide, which can then be acetylated. The key advantage of this approach is the direct installation of the desired functionalities. The sulfonamide group can be introduced by reacting a suitable piperidine precursor with a sulfonating agent, followed by amination. Once piperidine-3-sulfonamide is obtained, the subsequent acetylation of the piperidine nitrogen is typically a high-yielding and clean reaction, often employing acetyl chloride or acetic anhydride in the presence of a base.

Route B: Sulfonylation of 1-Acetylpiperidine

In this alternative pathway, the commercially available 1-acetylpiperidine serves as the starting material. The primary challenge in this route is the regioselective introduction of the sulfonamide group at the C-3 position of the piperidine ring. Direct sulfonation of the C-H bond at this position is challenging and may require harsh conditions or specialized catalysts, potentially leading to a mixture of regioisomers and lower yields. A more controlled approach would involve the functionalization of 1-acetylpiperidine at the 3-position with a group that can be subsequently converted to a sulfonamide.

| Parameter | Route A: Acetylation of Piperidine-3-sulfonamide | Route B: Sulfonylation of 1-Acetylpiperidine |

| Starting Material Availability | Piperidine-3-sulfonamide may require multi-step synthesis. | 1-Acetylpiperidine is commercially available. |

| Regioselectivity | High, as the position of the sulfonamide is pre-determined. | Potentially low, with risk of forming other isomers. |

| Potential Yield | Generally high for the final acetylation step. | Dependent on the efficiency of C-3 functionalization. |

| Overall Efficiency | May be lower due to the synthesis of the piperidine-3-sulfonamide intermediate. | Potentially higher if a direct and selective C-3 sulfonylation method is available. |

Ultimately, the choice of synthetic route will depend on the specific experimental conditions and the availability of specialized reagents or catalysts that can enhance the efficiency and selectivity of the key transformations.

Mechanistic Studies of Key Synthetic Transformations

The key chemical transformations in the synthesis of this compound are the formation of the sulfonamide bond and the acetylation of the piperidine nitrogen. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

Mechanism of Sulfonamide Formation

The most common method for forming a sulfonamide bond involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of synthesizing a precursor for Route A, this would involve reacting a piperidine derivative with a suitable sulfonyl chloride. The mechanism proceeds via a nucleophilic addition-elimination pathway.

The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This initial attack forms a transient tetrahedral intermediate. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves two purposes. Firstly, it neutralizes the hydrochloric acid that is generated as a byproduct of the reaction. Secondly, it can deprotonate the nitrogen atom of the amine, increasing its nucleophilicity and facilitating the initial attack on the sulfonyl chloride. The intermediate then collapses, with the chloride ion acting as a leaving group, to form the stable sulfonamide product.

Mechanism of N-Acetylation

The acetylation of the piperidine nitrogen, the final step in Route A, is a classic example of nucleophilic acyl substitution. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, such as acetyl chloride or acetic anhydride.

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are instrumental in elucidating the structural framework of newly synthesized molecules by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-acetylpiperidine, the acetyl methyl protons typically appear as a singlet around 2.07 ppm. rsc.org The protons on the piperidine ring would exhibit complex multiplets due to spin-spin coupling, with chemical shifts influenced by the electronegativity of the adjacent nitrogen and the conformational rigidity of the ring. For instance, in 1-acetylpiperidine, the protons on the piperidine ring appear as multiplets in the regions of 1.45-1.59 ppm and 3.32-3.42 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group in N-acetylated piperidines is typically observed downfield, around 168-170 ppm. rsc.orgrsc.org For example, in 1-acetylpiperidine, the carbonyl carbon signal appears at approximately 168.65 ppm. rsc.org The carbon atoms of the piperidine ring would resonate at distinct chemical shifts, influenced by their proximity to the nitrogen atom and the sulfonamide group.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the complete molecular structure by connecting different functional groups.

Table 1: Representative ¹H and ¹³C NMR Data for Related Acetylpiperidine Structures

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.1 | ~21-24 |

| Piperidine Ring CH₂ | ~1.5-3.7 | ~24-50 |

| Acetyl (C=O) | - | ~168-170 |

Note: Data are generalized from various acetylated piperidine compounds. rsc.orgrsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The sulfonamide group (SO₂NH₂) would exhibit characteristic N-H stretching vibrations. Primary sulfonamides typically show two bands in the region of 3350-3250 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the acetyl moiety would be prominent, typically appearing in the range of 1630-1660 cm⁻¹ for amides. rsc.org

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong, characteristic stretching bands. The asymmetric stretching vibration usually appears between 1370-1330 cm⁻¹, and the symmetric stretching vibration is found between 1180-1160 cm⁻¹. ripublication.com

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring would also be present, typically in the fingerprint region.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonamide (NH₂) | N-H Stretch | 3350-3250 |

| Acetyl (C=O) | C=O Stretch | 1630-1660 |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1370-1330 |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1180-1160 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. rsc.orgripublication.com

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₄N₂O₃S), the expected molecular weight is approximately 206.27 g/mol . cymitquimica.com High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass with high precision, which allows for the unambiguous determination of the elemental composition.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and confirming the presence of the target compound. nih.gov In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the loss of the acetyl group (CH₃CO) or the sulfonamide group (SO₂NH₂) would result in characteristic fragment ions. In related N-acetylpiperidine compounds, a prominent peak is often observed at m/z 43, corresponding to the [CH₃CO]⁺ fragment. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the isolation of pure compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of a synthesized compound. mdpi.com A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate).

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. usda.gov A spot of the compound solution is applied to a plate coated with a thin layer of adsorbent (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound in that particular solvent system.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. openaccessjournals.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to map the precise positions of all atoms in the molecule.

This technique provides unambiguous information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of atoms in the molecule, including the conformation of the piperidine ring (e.g., chair, boat).

Stereochemistry: The absolute configuration of any chiral centers in the molecule.

Intermolecular interactions: How the molecules are packed in the crystal lattice, including hydrogen bonding and other non-covalent interactions. nih.gov

For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and reveal the conformation of the piperidine ring and the relative orientation of the acetyl and sulfonamide substituents. openaccessjournals.com

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

The fundamental pharmacophore for the biological activity of this compound derivatives consists of several key features. For many inhibitors of matrix metalloproteinases (MMPs), a prominent target class for this scaffold, the essential pharmacophore includes a zinc-binding group, a hydrogen-bond donor/acceptor, and various hydrophobic or hydrophilic groups that interact with the enzyme's active site pockets.

The sulfonamide group itself is a critical zinc-binding group, coordinating with the catalytic zinc ion in the active site of MMPs. The acetyl group on the piperidine nitrogen can also play a role in activity, potentially by influencing the conformation of the piperidine ring or by making additional contacts with the enzyme. Furthermore, the piperidine ring serves as a central scaffold, positioning the other functional groups in the correct orientation for optimal binding. The stereochemistry at position 3 of the piperidine ring is also a crucial determinant of activity, with the (R)-enantiomer often being significantly more potent than the (S)-enantiomer for certain targets.

Impact of Piperidine Ring Substituents on Biological Potency and Selectivity

Modifications to the piperidine ring have been extensively explored to enhance potency and achieve selectivity against different biological targets. The introduction of substituents on the piperidine ring can modulate the compound's lipophilicity, polarity, and steric profile, thereby influencing its interaction with the specific sub-pockets of the target enzyme.

For instance, in the context of MMP inhibitors, introducing larger hydrophobic substituents at the 4-position of the piperidine ring can lead to enhanced potency by occupying the S1' pocket of the enzyme. The nature and size of this substituent are critical for achieving selectivity among different MMP isoforms, as the S1' pocket varies in size and shape across the MMP family.

| Piperidine Ring Substituent | Impact on Potency | Impact on Selectivity |

| Small alkyl groups at C4 | Moderate increase | Limited |

| Large hydrophobic groups at C4 | Significant increase | Can be tuned for specific MMPs |

| Polar groups | Generally decreases potency | May improve solubility |

Influence of Sulfonamide Substituents on Target Interaction

The sulfonamide group is a cornerstone of the interaction with many targets, particularly metalloenzymes where it acts as a potent zinc-binding group. However, the substituents on the sulfonamide nitrogen can also profoundly impact binding affinity and selectivity.

In many series of inhibitors, the sulfonamide is unsubstituted (-SO₂NH₂), allowing for a direct and strong interaction with the target. In other cases, monosubstitution on the sulfonamide nitrogen with small alkyl or aryl groups can be tolerated and sometimes even beneficial, potentially by forming additional interactions with the enzyme surface. Disubstitution on the sulfonamide nitrogen is generally detrimental to activity, as it can disrupt the crucial hydrogen-bonding network and the coordination with the metal ion.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a powerful strategy to optimize the properties of a lead compound. In the context of this compound derivatives, various bioisosteric replacements have been investigated.

The acetyl group on the piperidine nitrogen has been replaced with other acyl groups or even sulfonyl groups to probe the electronic and steric requirements at this position. In some instances, replacing the acetyl group with a bulkier benzoyl group has led to an increase in potency.

The sulfonamide group, while a highly effective zinc-binding group, has been replaced with other zinc-binding functionalities like hydroxamates or carboxylic acids. These replacements can alter the potency, selectivity, and pharmacokinetic profile of the compounds. For example, while hydroxamates are often more potent zinc binders, they can suffer from metabolic instability.

| Original Group | Bioisosteric Replacement | Effect on Activity/Properties |

| Acetyl | Benzoyl | Increased potency in some cases |

| Acetyl | Sulfonyl | Can modulate electronic properties |

| Sulfonamide | Hydroxamate | Often more potent, but can have metabolic liabilities |

| Sulfonamide | Carboxylate | Generally less potent zinc binder |

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of the piperidine ring is a critical factor in determining the biological activity of this compound derivatives. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) can have a dramatic impact on binding affinity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of "1-acetylpiperidine-3-sulfonamide". DFT studies can determine various molecular properties that govern the compound's behavior and interactions.

Detailed research findings from DFT calculations on sulfonamide and piperidine (B6355638) derivatives suggest that the electronic properties are significantly influenced by the substituent groups. researchgate.netnih.gov For "this compound," the acetyl and sulfonamide groups are key determinants of its electronic landscape. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. For "this compound," the oxygen atoms of the acetyl and sulfonyl groups, along with the nitrogen atom of the sulfonamide, are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the sulfonamide's amino group would represent regions of positive potential.

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

These parameters collectively provide a comprehensive understanding of the molecule's electronic characteristics, which is fundamental for predicting its interactions with biological macromolecules. mdpi.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For "this compound," docking studies are essential to identify potential biological targets and to understand the molecular basis of its inhibitory activity. The process involves preparing the 3D structures of both the ligand ("this compound") and the target protein, followed by a conformational search to find the best binding pose, which is then evaluated using a scoring function. nih.gov

The binding pose of "this compound" within the active site of a target protein is stabilized by a network of non-covalent interactions. The sulfonamide group is a well-known zinc-binding group in metalloenzymes and is also capable of forming strong hydrogen bonds. nih.gov The amide protons of the sulfonamide can act as hydrogen bond donors, while the sulfonyl oxygens and the acetyl oxygen can act as hydrogen bond acceptors. researchgate.net

The piperidine ring, being a saturated heterocycle, primarily engages in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. While "this compound" lacks aromatic rings for classical π-π stacking, interactions between the piperidine ring and aromatic residues of the protein can still occur. rsc.orgresearchgate.netmdpi.commdpi.com

Table 2: Potential Intermolecular Interactions of this compound with a Protein Target

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bonding, Metal Coordination | Asp, Glu, His, Ser, Zn²⁺ |

| Acetyl (-COCH₃) | Hydrogen Bonding | Asn, Gln, Ser, Thr |

| Piperidine Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe |

These interactions are critical for the affinity and specificity of the ligand for its target. nih.gov

The binding of a ligand to a protein is not a rigid lock-and-key process; both molecules can undergo conformational changes to achieve an optimal fit. This phenomenon is known as induced fit. Computational methods can be employed to study the conformational changes in a target protein upon binding of "this compound". Such analyses can reveal how the ligand binding might alter the protein's structure and, consequently, its function. For instance, the binding event might close a flexible loop over the active site, sequestering the ligand from the solvent. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose of "this compound" and for understanding the flexibility of both the ligand and the protein.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation period. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, MD simulations can provide insights into the strength and persistence of intermolecular interactions, such as hydrogen bonds, throughout the simulation. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound" and its analogs, a QSAR model can be developed to predict the biological activity of newly designed compounds, thereby guiding lead optimization.

The development of a QSAR model involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. qub.ac.ukresearchgate.net

Table 3: Example of a Hypothetical QSAR Dataset for Analogs of this compound

| Compound | LogP | Molecular Weight | Polar Surface Area | Biological Activity (IC₅₀, µM) |

| Analog 1 | 1.2 | 220.3 | 75.6 | 5.8 |

| Analog 2 | 1.5 | 234.3 | 78.9 | 3.2 |

| Analog 3 | 0.9 | 206.2 | 72.1 | 10.5 |

| Analog 4 | 1.8 | 248.4 | 82.3 | 1.7 |

The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

Virtual Screening and Fragment-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov "this compound" can be used as a query molecule in a similarity-based virtual screening to find other compounds with similar structural features. Alternatively, if a target protein is known, structure-based virtual screening (docking) can be employed to screen vast compound databases. researchgate.net

Fragment-Based Drug Design (FBDD) is another powerful approach in drug discovery. nih.govnih.govbiosciencehorizons.com In this strategy, small molecular fragments are screened for binding to the target protein. youtube.com The "this compound" molecule itself can be deconstructed into fragments, such as the piperidine ring or the sulfonamide moiety, which can serve as starting points for designing more potent inhibitors through fragment linking or growing strategies. researchgate.net This approach often leads to ligands with better physicochemical properties.

Biological Activities and Mechanistic Insights Preclinical Research Focus

Enzyme Inhibition and Modulation Studies

Comprehensive searches for preclinical research focusing on 1-acetylpiperidine-3-sulfonamide have yielded limited specific results for its interaction with several key enzymes and protein targets.

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.govmdpi.comresearchgate.net Numerous studies have detailed the inhibitory activity of various sulfonamide-containing compounds against human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govresearchgate.net However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against these isoforms could not be located in the reviewed literature. General findings indicate that the binding of sulfonamides to the zinc ion in the enzyme's active site is a key mechanism of action. nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing inflammation and pain by stabilizing beneficial epoxy-fatty acids. nih.govub.eduresearchgate.net Compounds containing piperidine (B6355638) rings have been explored as sEH inhibitors. nih.govnih.gov Research on related structures, such as 1-aryl-3-(1-acylpiperidin-4-yl)ureas, has been published, but specific IC₅₀ values or detailed mechanistic studies for this compound are not available. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folic Acid Pathway Interference

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. nih.govmdpi.comcsic.es This inhibition disrupts the production of folate, which is essential for bacterial growth, leading to a bacteriostatic effect. researchgate.netnih.gov Despite this well-known mechanism for the sulfonamide class, specific inhibitory data (Kᵢ or I₅₀) for this compound against DHPS from any bacterial species has not been found in public databases.

RAS Protein Modulation

The RAS proteins are key signaling nodes in cellular growth and proliferation, and their modulation is a major focus in cancer research. Some sulfonamide-derived compounds have been discovered as allosteric activators of SOS1, a nucleotide exchange factor that activates RAS. csic.es This indicates a potential, though indirect, link between the sulfonamide class and RAS modulation. Nevertheless, no direct studies or data concerning the effect of this compound on RAS protein modulation have been identified.

NaV1.7 Channel Inhibition

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain. nih.gov Aryl sulfonamides represent a class of compounds that have been developed as selective NaV1.7 inhibitors. researchgate.netresearchgate.net These inhibitors are thought to offer a promising avenue for developing new analgesics with potentially fewer side effects than non-selective sodium channel blockers. While this is an active area of research, specific data on the inhibitory potency (IC₅₀) of this compound against the NaV1.7 channel is absent from the available literature.

Other Enzyme Targets (e.g., Urease, Cholinesterase, WRN Helicase)

Beyond the well-documented inhibition of dihydropteroate synthase, the sulfonamide scaffold, of which this compound is a member, has been investigated for its inhibitory potential against a range of other enzymes.

Cholinesterase: Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org This inhibition increases the amount of acetylcholine available to signal between nerve cells. wikipedia.org The two main types of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Both enzymes are considered important targets in the management of Alzheimer's disease (AD) because they are involved in the breakdown of acetylcholine and have been implicated in the formation of amyloid plaques. nih.gov

Derivatives of the piperidine and sulfonamide classes have been explored as cholinesterase inhibitors. For instance, novel benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties have demonstrated inhibitory activity against both AChE and BChE. nih.gov Specifically, certain compounds in a synthesized series showed over 90% inhibition of both enzymes, suggesting their potential as potent cholinesterase inhibitors. nih.gov Furthermore, hybrid compounds combining an arylsulfonamide with a benzyl-piperidine moiety, a key feature of the AD drug donepezil, have been designed as dual-target inhibitors of acetylcholinesterase and serotonin (B10506) transporter. mdpi.com Some of these hybrids displayed significant AChE inhibitory potencies. mdpi.com

WRN Helicase: Werner syndrome helicase (WRN) is a crucial enzyme for maintaining genome integrity, and its inhibition is a promising strategy for treating cancers with microsatellite instability (MSI). nih.gov Several inhibitors of WRN helicase have been developed. medchemexpress.comecancer.org For example, 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives have been identified as novel covalent inhibitors of WRN helicase activity. nih.gov These compounds have shown specificity for WRN over other human RecQ family members and exhibit competitive behavior with ATP. nih.gov One of the most potent compounds identified, H3B-968, has an inhibitory activity (IC₅₀) of approximately 10 nM. nih.gov Another inhibitor, WRN inhibitor 3, a cyclic vinyl sulfone compound, has been shown to inhibit WRN-mediated unwinding activity with a pIC₅₀ of ≤ 7.0 (IC₅₀ ≥ 0.1 μM). medchemexpress.com

Antimicrobial Research Applications

Sulfonamide derivatives, including those containing a piperidine moiety, have demonstrated significant antibacterial activity against a range of plant and human pathogens.

Plant Pathogens: A series of novel sulfonamide derivatives containing piperidine fragments displayed excellent in vitro antibacterial potency towards Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. nih.govmdpi.comijcmas.comnih.govmdpi.comresearchgate.netnih.gov One particular molecule, designated as C4, exhibited outstanding inhibitory activity against Xoo with a half-maximal effective concentration (EC₅₀) of 2.02 µg/mL, which was significantly better than the commercial agents bismerthiazol (B1226852) (EC₅₀ = 42.38 µg/mL) and thiodiazole copper (EC₅₀ = 64.50 µg/mL). nih.govmdpi.com Another compound, SYAUP-491, a novel alkyl sulfonamide, also showed significant activity against Xoo with an EC₅₀ value of 6.96 μg/mL. mdpi.com

Similarly, myricetin (B1677590) derivatives containing a sulfonamide moiety have been synthesized and evaluated for their antibacterial activities. nih.gov Compound A2 from this series showed the best in vitro antibacterial activity against X. axonopodis pv. citri, with an EC₅₀ value of 1.1 μg/mL, which was notably better than thiodiazole-copper (60.0 μg/mL) and bismerthiazol (48.9 μg/mL). nih.gov

Human Pathogens: Sulfonamide derivatives have a long history of use against bacterial infections in humans. nih.gov They are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govbiointerfaceresearch.com Studies have investigated the antimicrobial activity of various sulfonamide derivatives against clinical isolates of S. aureus. nih.govnih.gov Certain N-phenyl-benzenesulfonamide derivatives have shown strong inhibition against S. aureus, with some compounds demonstrating higher efficacy against methicillin-resistant S. aureus (MRSA) isolates than the antibiotic oxacillin. nih.gov The presence of electron-withdrawing groups on the aromatic ring has been noted to significantly increase antimicrobial activity. nih.gov Other studies have also reported the promising antibacterial effect of novel sulfonamide derivatives against multidrug-resistant S. aureus. researchgate.net

The following table summarizes the in vitro antibacterial activity of selected sulfonamide derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (EC₅₀/MIC) | Reference |

| C4 (piperidine-sulfonamide derivative) | Xanthomonas oryzae pv. oryzae | EC₅₀: 2.02 µg/mL | nih.govmdpi.com |

| A8 (piperidine-sulfonamide derivative) | Xanthomonas axonopodis pv. citri | EC₅₀: 4.74 µg/mL | mdpi.com |

| SYAUP-491 (alkyl sulfonamide) | Xanthomonas oryzae pv. oryzae | EC₅₀: 6.96 µg/mL | mdpi.com |

| A12 (myricetin-sulfonamide derivative) | Xanthomonas oryzae pv. oryzae | EC₅₀: 4.7 µg/mL | nih.gov |

| A2 (myricetin-sulfonamide derivative) | Xanthomonas axonopodis pv. citri | EC₅₀: 1.1 µg/mL | nih.gov |

| Compound I (N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid) | Staphylococcus aureus ATCC 29213 | MIC: 32 µg/mL | nih.gov |

| Compound II (N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid) | Staphylococcus aureus ATCC 29213 | MIC: 64 µg/mL | nih.gov |

The biological activity of sulfonamides extends to fungi and parasites. nih.gov

Antifungal Activity: Sulfonamide derivatives have demonstrated antifungal properties. nih.govnih.gov For instance, certain arylsulfonamide-type compounds have been screened against various Candida species and have shown fungistatic activity. nih.gov

Antiparasitic Activity: Sulfonamides are used in the treatment of toxoplasmosis, a disease caused by the protozoan parasite Toxoplasma gondii. nih.govnih.gov They are often used in combination with pyrimethamine (B1678524) to inhibit the parasite's folic acid synthesis. nih.govnih.gov Nanoformulations of sulfonamide-1,2,3-triazole hybrids have been investigated for their anti-Toxoplasma activity. nih.gov One such nanoformulation, 3c.CNP, exhibited potent activity against T. gondii with a half-maximal inhibitory concentration (IC₅₀) of 3.64 µg/mL. nih.gov These nanoformulations were observed to cause ultrastructural damage to the parasites, indicating a cytopathic effect. nih.gov Other studies have also explored the antiparasitic potential of compounds like tris-1,3,4-thiadiazoles against T. gondii. mdpi.com

The primary mechanism of action for sulfonamides as antibacterial agents is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. mdpi.comnih.govresearchgate.net This inhibition disrupts the production of DNA and other vital cellular components, leading to a bacteriostatic effect. nih.gov

In addition to targeting DHPS, some sulfonamide derivatives exert their antimicrobial effects by causing damage to the bacterial cell membrane. nih.govmdpi.commdpi.comfrontiersin.org Biochemical assays and scanning electron microscopy have confirmed that certain piperidine-containing sulfonamides can irreversibly damage the cell membrane of Xanthomonas oryzae pv. oryzae. nih.govmdpi.com This damage is characterized by alterations in membrane permeability, leading to the leakage of intracellular components and eventual cell death. mdpi.com The hydrophobic nature of certain structural components, such as an alkyl tail, is thought to be closely related to this strong destructive effect on cell membrane integrity. mdpi.com

Anti-inflammatory Research

Sulfonamide-related compounds have been investigated for their anti-inflammatory properties. nih.govnih.gov

Neutrophils play a key role in inflammatory responses and can cause tissue damage through the release of proteinases and oxidants like hypochlorous acid (HOCl). nih.gov Some sulfonamide-related drugs, such as dapsone (B1669823) and nimesulide, have been found to reduce the availability of HOCl in the microenvironment of activated neutrophils. nih.gov By doing so, they can protect α1-antitrypsin, the specific inhibitor of neutrophil elastase, from inactivation, thereby helping to control the breakdown of the connective matrix during inflammation. nih.gov

The ability of these drugs to prevent the inactivation of α1-antitrypsin correlates with their capacity to reduce the recovery of HOCl from neutrophils. nih.gov This suggests that sulfonamide-related compounds have the potential to attenuate neutrophil-mediated tissue damage during neutrophilic inflammation. nih.gov

Antioxidant Research

No studies investigating the antioxidant potential of this compound have been identified.

Preclinical in vivo Biological Evaluation

Activity in Animal Models of Disease (e.g., Antinociception, Anti-Toxoplasma)

There is no available research on the efficacy of this compound in any animal models of disease, including but not limited to, models of pain (antinociception) or toxoplasmosis.

Pharmacodynamic Evaluation in Animal Models

No studies concerning the pharmacodynamic properties of this compound in animal models have been found.

Derivatives and Analog Design Strategies

Rational Design Based on Target-Specific Interactions

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For scaffolds like 1-acetylpiperidine-3-sulfonamide, this approach involves understanding the key interactions between the molecule and its intended target, such as an enzyme or receptor. The sulfonamide group, for instance, is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, mimicking the transition state of enzymatic reactions or interacting with key residues in a binding pocket. rsc.orgresearchgate.net

The design of novel sulfonamide derivatives often focuses on their potential to treat a wide array of diseases. researchgate.net For example, in the context of anti-diabetic agents, sulfonamide derivatives of piperidine (B6355638) have been designed and synthesized to act as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov Similarly, pyridine (B92270) acyl sulfonamide derivatives have been developed as cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory and antitumor activities. nih.gov

The process of rational design for this compound derivatives would involve:

Target Identification: Identifying a specific biological target implicated in a disease process.

Binding Site Analysis: Studying the active site of the target to identify key amino acid residues and potential interactions.

In Silico Modeling: Using computational tools to dock the this compound scaffold into the binding site and predict binding affinities and modes.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with modifications to the piperidine ring, the acetyl group, or the sulfonamide moiety to systematically probe the effect of these changes on biological activity.

An example of rational design can be seen in the development of carbonic anhydrase inhibitors, where the sulfonamide moiety is a critical component for binding to the zinc ion in the enzyme's active site. nih.gov

Scaffold Hopping and Library Design for Novel Chemical Space Exploration

Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound while possessing different structural features. This approach is particularly useful for discovering novel intellectual property and improving properties like solubility or metabolic stability. For the this compound scaffold, scaffold hopping could involve replacing the piperidine ring with other cyclic systems or altering the connectivity of the acetyl and sulfonamide groups.

The design of compound libraries based on the N-acylpiperidine sulfonamide scaffold is a powerful method for exploring novel chemical space. By creating a diverse collection of related compounds, researchers can screen for a wide range of biological activities. A study on benzenesulfonamide-based compounds with a piperidine ring highlights the generation of a small library to explore the structure-activity relationships for carbonic anhydrase inhibitors. nih.gov

Strategies for library design include:

Combinatorial Chemistry: Systematically combining a set of building blocks to rapidly generate a large number of derivatives.

Diversity-Oriented Synthesis: Creating structurally diverse and complex molecules from simple starting materials.

A sequential ligand-based and structure-based virtual screening approach has been successfully used to discover alternative scaffolds for allosteric modulators of thrombin, demonstrating the potential of scaffold hopping in identifying novel hits from large compound databases. nih.gov

Hybrid Molecule Design (e.g., Sulfonamide-Triazole Hybrids)

Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with multiple biological activities or an enhanced activity profile. This strategy has gained significant attention in drug discovery as it can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. nih.gov

The this compound scaffold is an ideal candidate for hybrid molecule design. For instance, the sulfonamide group can be combined with other heterocyclic rings known for their biological activities. A notable example is the development of pyrimidine (B1678525)–sulfonamide hybrids as potent anticancer agents. nih.gov These hybrids can act on multiple targets within cancer cells, leading to enhanced therapeutic effects. nih.gov

Another example is the design of triazole sulfonamide derivatives. Triazoles are known to be metabolically stable and can act as bioisosteres for other functional groups. nih.gov A patent for triazole sulfonamide derivatives highlights their potential as agricultural bactericides, demonstrating the versatility of this hybrid approach. google.com The synthesis of such hybrids often involves multi-step reactions to connect the different pharmacophoric units.

| Hybrid Type | Rationale | Potential Therapeutic Area |

| Sulfonamide-Pyrimidine | Combines the anticancer properties of both pharmacophores to target multiple pathways. nih.gov | Cancer |

| Sulfonamide-Triazole | Utilizes the metabolic stability and bioisosteric nature of the triazole ring. nih.govgoogle.com | Agriculture (Bactericides) |

| Piperine-Carboximidamide | Hybridization of natural products with synthetic pharmacophores to create novel cytotoxic agents. nih.govnih.gov | Cancer |

Prodrug Strategies and Metabolic Stability Considerations (e.g., replacement of amide with sulfonamide)

A significant challenge in drug development is ensuring that a compound has adequate metabolic stability to reach its target in sufficient concentrations. The amide bond, while common in biologically active molecules, is often susceptible to enzymatic cleavage in the body. nih.gov One effective strategy to overcome this is the use of bioisosteres, which are functional groups with similar physicochemical properties but different metabolic profiles.

The sulfonamide group is a well-established and successful bioisostere for the amide bond. nih.gov Its key advantages include:

Enhanced Metabolic Stability: The sulfonamide bond is significantly more resistant to hydrolysis by proteases and other enzymes compared to the amide bond. nih.gov

Improved Physicochemical Properties: Sulfonamides can increase water solubility and provide additional hydrogen bond acceptors, which can enhance binding to biological targets. rsc.org

Maintained Biological Activity: In many cases, the replacement of an amide with a sulfonamide retains or even improves the desired biological effect. nih.gov

This bioisosteric replacement has been successfully applied in the development of various therapeutic agents. nih.gov

Prodrug strategies are another important tool for improving the pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.govmdpi.com This approach can be used to:

Enhance solubility and permeability. mdpi.comnih.gov

Improve metabolic stability. nih.gov

Target specific tissues or organs.

Reduce toxicity and side effects. nih.gov

For the this compound scaffold, prodrug strategies could involve modifying the sulfonamide or acetyl groups to improve oral bioavailability or achieve controlled release.

| Strategy | Advantage | Example |

| Amide to Sulfonamide Bioisosteric Replacement | Increased metabolic stability against hydrolysis. nih.govnih.govrsc.org | Development of various peptidomimetics. nih.gov |

| Prodrug Design | Improved solubility, permeability, and targeted delivery. nih.govmdpi.comnih.gov | Use of linkers to control the site of drug release. nih.gov |

Application of N-Acylpiperidine Sulfonamide Scaffolds as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target validation and understanding disease mechanisms. The N-acylpiperidine sulfonamide scaffold possesses features that make it suitable for the development of chemical probes.

One key application is in the design of covalent inhibitors. A study on N-acyl-N-alkyl sulfonamides demonstrated their use as a "warhead" to form irreversible covalent bonds with a protein target. nih.gov These covalent inhibitors can achieve prolonged target engagement and enhanced efficacy compared to their non-covalent counterparts. nih.gov The reactivity of the N-acyl sulfonamide can be tuned to achieve selective labeling of a specific protein of interest. nih.gov

The development of chemical probes based on the this compound scaffold could involve:

Incorporation of a reactive group: Modifying the scaffold to include an electrophilic "warhead" for covalent targeting.

Attachment of a reporter tag: Introducing a fluorescent dye or an affinity tag (like biotin) to allow for visualization or pull-down of the target protein.

Optimization for cell permeability and target engagement: Fine-tuning the structure to ensure the probe can enter cells and interact with its intended target.

These chemical probes can be invaluable for identifying new drug targets, elucidating biological pathways, and screening for new drug candidates.

Future Research Directions and Unexplored Avenues

Expanding the Biological Target Repertoire

The sulfonamide functional group is a well-established pharmacophore present in drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govicm.edu.pl A primary future research direction would be to screen 1-acetylpiperidine-3-sulfonamide against a diverse panel of biological targets.

Potential Target Classes:

Enzymes: Many sulfonamide-based drugs function by inhibiting specific enzymes. For instance, certain sulfonamide derivatives are known inhibitors of carbonic anhydrases, which are involved in various physiological processes, and dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of bacteria. nih.govmdpi.comnih.gov Investigating the inhibitory activity of this compound against these and other enzymes, such as proteases or kinases, could reveal novel therapeutic applications.

Receptors: The piperidine (B6355638) moiety is a common scaffold in molecules targeting G protein-coupled receptors (GPCRs) and ion channels. mdpi.com Screening for activity at various receptor subtypes, such as serotonin (B10506) or dopamine (B1211576) receptors, could uncover potential applications in central nervous system (CNS) disorders. scilit.com

Anti-infective Targets: Given the history of sulfonamides as antibacterial agents, a crucial avenue of research is to evaluate the efficacy of this compound against a broad spectrum of pathogenic bacteria and fungi. sci-hub.senih.gov Some novel piperidine-containing sulfonamides have shown excellent potency against plant bacterial diseases, suggesting a wide potential for antimicrobial applications. researchgate.net

A comprehensive screening approach, utilizing high-throughput techniques, would be the first step in mapping the biological activity profile of this compound and identifying promising therapeutic areas for further development.

Advanced Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes is crucial for creating a library of derivatives based on the this compound scaffold. Such a library would be invaluable for structure-activity relationship (SAR) studies.

Future Synthetic Focus:

Modular Synthesis: Developing a modular synthetic pathway would allow for easy modification of all three key components: the piperidine ring, the acetyl group, and the sulfonamide moiety. This could involve modern synthetic techniques such as palladium-catalyzed cross-coupling reactions or multicomponent reactions to build complexity and diversity efficiently. researchgate.net

Stereoselective Synthesis: The piperidine ring in this compound contains a chiral center. Future work should focus on developing stereoselective synthetic methods to isolate and test individual enantiomers, as biological activity is often stereospecific. mdpi.com

Green Chemistry Approaches: Employing principles of green chemistry, such as using water as a solvent or utilizing catalytic methods, can make the synthesis more environmentally friendly and cost-effective. icm.edu.pl For example, some sulfonamides have been synthesized using a phase transfer reagent in water, which can be readily isolated by simple filtration after acidification. icm.edu.pl

These advanced synthetic strategies would not only facilitate the exploration of the chemical space around this compound but also enable the optimization of lead compounds with improved potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery. researchgate.net These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Applications of AI/ML:

Predictive Modeling: ML models can be trained on existing data for sulfonamide and piperidine-containing compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules that are predicted to have high activity against a specific target. stanford.edu By using the this compound scaffold as a starting point, these models could generate innovative drug candidates that chemists could then synthesize. stanford.edutechnologynetworks.com

Retrosynthetic Analysis: AI tools can assist in planning the synthesis of complex derivatives by proposing viable reaction pathways, which can be particularly useful when exploring novel chemical space. nih.gov

Integrating AI and ML into the research workflow would enable a more data-driven and efficient approach to drug discovery, maximizing the potential of the this compound scaffold.

Development of Targeted Delivery Systems (e.g., Nanoformulations)

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration. Developing targeted delivery systems for derivatives of this compound could significantly enhance their therapeutic potential.

Potential Delivery Strategies:

Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov For instance, loading a drug into a nano-delivery system is an effective strategy for enhancing bioavailability. mdpi.com

Targeted Nanoparticles: These nanoparticles can be further functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This approach concentrates the drug at the site of action, increasing efficacy while minimizing off-target side effects. nih.govacs.org

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes) can provide another layer of targeting and control.

Research into these advanced delivery systems could overcome potential limitations in the physicochemical or pharmacokinetic properties of future drug candidates derived from this scaffold.

Investigation of Multi-Targeting Approaches

Complex diseases like cancer, neurodegenerative disorders, and certain infections often involve multiple biological pathways. sci-hub.senih.gov Designing drugs that can modulate several targets simultaneously—a concept known as polypharmacology—is a promising therapeutic strategy. sci-hub.sescilit.com The sulfonamide scaffold is considered an excellent candidate for the development of multi-target agents due to its versatile structure and broad bioactivity. sci-hub.senih.gov

Future research could focus on rationally designing derivatives of this compound that act on multiple, disease-relevant targets. For example, a single molecule could be engineered to inhibit both an enzyme crucial for cancer cell proliferation and a protein involved in angiogenesis. A study on novel sulfonamide derivatives for type 2 diabetes focused on multi-targeted ligands that could inhibit both α-glucosidase and α-amylase enzymes. nih.gov Similarly, some bactericides have been developed to concurrently target dihydropteroate synthase and the bacterial cell membrane. nih.gov This multi-targeting approach could lead to more effective and robust therapies with a lower likelihood of developing resistance.

Q & A

Q. How should ethical considerations be addressed when using human cell lines to study the cytotoxicity of this compound?

- Answer : Obtain approval from institutional review boards (IRBs). Document cell line provenance (e.g., ATCC certification) and adhere to NIH guidelines for biosafety. Disclose conflicts of interest in publications .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.